5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide

Antiparasitic Leishmania Structure-Activity Relationship

Select this 5‑bromofuran‑2‑carboxamide for its unique N‑[3‑(furan‑2‑yl)‑2‑hydroxy‑2‑methylpropyl] side chain, which delivers distinct lipophilicity (XLogP=2.2), hydrogen‑bond donors (2), and TPSA. The bromine atom enables Suzuki‑based parallel library synthesis, while the tertiary hydroxyl and second furan ring differentiate it from simpler analogs—shifting antiparasitic IC₅₀ values and altering target engagement. Use this scaffold for reproducible SAR studies, late‑stage diversification, and antifungal/kinase probe development.

Molecular Formula C13H14BrNO4
Molecular Weight 328.162
CAS No. 1798523-49-5
Cat. No. B2777916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
CAS1798523-49-5
Molecular FormulaC13H14BrNO4
Molecular Weight328.162
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)C2=CC=C(O2)Br)O
InChIInChI=1S/C13H14BrNO4/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16)
InChIKeyWDQZBGHGIPQIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide (CAS 1798523-49-5): Structural and Pharmacochemical Baseline for Informed Procurement


5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a 5-bromofuran-2-carboxamide derivative bearing a unique N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl] side chain (C₁₃H₁₄BrNO₄, MW 328.16 g/mol) [1]. It belongs to the bioactive furan carboxamide class, which encompasses compounds with documented antitumor, antimicrobial, anti-inflammatory, and antiparasitic activities [2]. The presence of a bromine atom at the furan 5-position, a tertiary hydroxyl group, and a second furan ring distinguishes it from simpler furan-2-carboxamide analogs and provides distinct physicochemical and synthetic properties relevant to medicinal chemistry and probe development.

Why Generic Substitution of 5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide Fails: Structural and Functional Consequences


Simple replacement of this compound with non-brominated furan-2-carboxamides (e.g., N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide, CAS 1795085-46-9) or with analogs lacking the hydroxyl group (e.g., 5-bromo-N-alkyl-furan-2-carboxamides) leads to substantial changes in lipophilicity, hydrogen-bonding capacity, and biological potency [1]. Published head-to-head comparisons demonstrate that bromination on the furan ring shifts antiparasitic IC₅₀ values in opposite directions against different Leishmania species [2], while the hydroxypropyl linker contributes 2 hydrogen-bond donors and increases topological polar surface area (TPSA), factors known to influence solubility and target engagement [1]. Thus, interchanging with a close analog without matching both the bromine substituent and the hydroxyl-bearing side chain can drastically alter the compound's performance in biological assays and its amenity to late-stage synthetic diversification.

Quantitative Differentiation Evidence for 5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide


Antiparasitic IC₅₀ Modulation Conferred by the 5-Bromofuran-2-carboxamide Scaffold

In a direct comparator study, 5-bromofuran-2-carboxamide (3) exhibited IC₅₀ values of 25.9 µM against L. donovani and 36.6 µM against L. braziliensis promastigotes, whereas the non-brominated furan-2-carboxamide (2) gave IC₅₀ values of 29.9 µM and 28.3 µM, respectively [1]. The target compound conserves the 5-bromofuran-2-carboxamide core, positioning it within the activity range defined by this scaffold and distinguishing it from non-brominated analogs that show a different potency profile across species.

Antiparasitic Leishmania Structure-Activity Relationship

Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Non-Brominated and De-Hydroxylated Analogs

The target compound has a computed XLogP3-AA of 2.2, 2 hydrogen-bond donors (HBD), 4 hydrogen-bond acceptors (HBA), and a topological polar surface area (TPSA) of 75.6 Ų [1]. The direct non-brominated analog (CAS 1795085-46-9) has a predicted XLogP of ~1.0, 2 HBD, 3 HBA, and TPSA ~65 Ų. The simplest 5-bromofuran-2-carboxamide (CAS 6134-61-8) has a measured LogP of 1.14, 1 HBD, 2 HBA, and TPSA of 56.2 Ų . The additional lipophilicity and hydrogen-bonding functionality of the target compound are potentially beneficial for membrane permeability and target binding.

Lipophilicity Hydrogen Bonding Druglikeness

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Late-Stage Diversification

The C5 bromine atom serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling efficient introduction of aryl, heteroaryl, and amine substituents [1]. This synthetic handle is absent in non-halogenated furan-2-carboxamides, which require separate pre-functionalization steps. The brominated furan scaffold has been widely exploited for structure-activity relationship (SAR) exploration in medicinal chemistry programs [1].

Cross-Coupling Lead Optimization Synthetic Chemistry

Antimicrobial Activity Differentiation Within Brominated Furan-2-Carboxamide Series

Sweidan et al. (2022) synthesized a library of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives and evaluated their antibacterial and antifungal activities [1]. Compound 8a (a 5-bromofuran-2-carboxamide-derived 2,4-dinitrophenylhydrazone) was the most potent antifungal agent, while non-brominated analogs exhibited a different activity spectrum. The target compound's 5-bromofuran-2-carboxamide core and its hydroxypropyl side chain place it within this SAR landscape, allowing direct comparison with published analogs.

Antimicrobial Antifungal Structure-Activity Relationship

Toxicity Baseline for Furan-2-Carboxamide Congeners: Tetrahymena pyriformis Assay

Furan-2-carboxamide (CAS 609-38-1) has a reported pIGC₅₀ value in the 40-h Tetrahymena pyriformis toxicity assay, providing a baseline for aquatic toxicity assessment [1]. While direct data for 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide are not available, the class-level toxicity profile suggests that bromination and the introduction of a hydroxyl group may modulate toxicity. This baseline can guide initial handling and disposal considerations.

Toxicity Environmental Safety QSAR

Best Research and Industrial Application Scenarios for 5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide


Antiparasitic Lead Discovery and SAR Expansion Targeting Leishmania spp.

Based on the antiparasitic IC₅₀ data for the 5-bromofuran-2-carboxamide scaffold [1], this compound serves as a strategic starting point for medicinal chemistry campaigns against visceral leishmaniasis. The bromine substituent provides a synthetic handle for further optimization via cross-coupling, while the hydroxypropyl linker can be exploited for prodrug design or solubility enhancement.

Antimicrobial Probe Development with a Brominated Furan Carboxamide Core

The Sweidan et al. (2022) library demonstrates that 5-bromofuran-2-carboxamide derivatives, particularly those with hydrazone functionalities, exhibit selective antifungal activity [1]. The target compound can be elaborated into analogous hydrazone or thiosemicarbazone derivatives to explore antifungal potency and spectrum.

Chemical Biology Tool for Kinase or Enzyme Inhibition Studies

The furan-2-carboxamide scaffold has been validated as a non-ATP competitive kinase inhibitor motif (e.g., MK2 inhibitors) [1]. The enhanced hydrogen-bonding capacity (HBD=2, HBA=4) and moderate lipophilicity (XLogP=2.2) of the target compound [2] make it a suitable core for designing selective, cell-permeable kinase probes.

Late-Stage Diversification in Parallel Synthesis Libraries

The presence of a single bromine atom at the C5 position enables high-throughput parallel synthesis via Suzuki-Miyaura coupling to generate diverse analog libraries [1]. This positions the compound as a preferred scaffold over non-halogenated furan carboxamides for combinatorial chemistry approaches in drug discovery.

Quote Request

Request a Quote for 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.